2,2-Dimethylcyclopentan-1-amine

Description

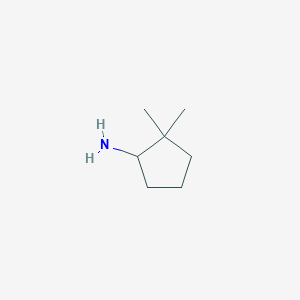

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7(2)5-3-4-6(7)8/h6H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODFGJYBXPEUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569913 | |

| Record name | 2,2-Dimethylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345658-02-8 | |

| Record name | 2,2-Dimethylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylcyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes and Reaction Conditions

Traditional methods for the synthesis of 2,2-Dimethylcyclopentan-1-amine rely on well-established chemical transformations. These routes are often favored for their reliability and the availability of starting materials.

Alkylation-Based Approaches

Alkylation of a cyclopentylamine (B150401) precursor is a direct, though sometimes problematic, method. The direct alkylation of ammonia (B1221849) or primary amines with alkyl halides can lead to a mixture of primary, secondary, and tertiary amines, as the product amine can be more nucleophilic than the starting amine. masterorganicchemistry.com This "runaway" reaction makes it difficult to isolate the desired mono-alkylated product in high yield. masterorganicchemistry.comyoutube.com To circumvent this, methods that start with a precursor already containing the gem-dimethyl group are often preferred. For instance, the synthesis could conceptually start from a cyclopentane (B165970) ring that is subsequently functionalized. organicchemistrytutor.com However, direct alkylation of cyclopentylamine itself with a methylating agent would face the challenge of over-methylation. masterorganicchemistry.com

A more controlled approach involves the alkylation of a precursor where the amino group is introduced later in the synthetic sequence. This avoids the issue of over-alkylation of the amine.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines. jocpr.comyoutube.com This reaction involves the condensation of a carbonyl compound, in this case, 2,2-dimethylcyclopentanone (B1329810), with an amine source, followed by the reduction of the resulting imine or enamine intermediate. scribd.com

The general scheme for the reductive amination to form this compound is as follows:

Step 1: Imine Formation: 2,2-dimethylcyclopentanone reacts with ammonia (or an ammonia equivalent) under slightly acidic conditions to form a protonated imine intermediate. youtube.com

Step 2: Reduction: The imine is then reduced to the corresponding primary amine. youtube.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/catalyst). scribd.comlibretexts.org Sodium cyanoborohydride is particularly useful as it is mild enough not to reduce the ketone starting material but will readily reduce the iminium ion as it forms. libretexts.org

Table 1: Reagents for Reductive Amination

| Carbonyl Compound | Amine Source | Reducing Agent | Product |

|---|---|---|---|

| 2,2-dimethylcyclopentanone | Ammonia | Sodium cyanoborohydride | This compound |

This one-pot procedure is often efficient and avoids the isolation of the intermediate imine. youtube.com The choice of reducing agent can be critical and depends on the presence of other functional groups in the molecule. youtube.com

Transformations from Precursors, e.g., Nitriles

The reduction of nitriles provides another excellent route to primary amines. libretexts.org The synthesis of this compound via this method would start with 2,2-dimethylcyclopentanecarbonitrile.

This nitrile precursor can be reduced to the target amine using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.orgyoutube.com The reaction proceeds through the addition of two hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the primary amine. libretexts.org

The synthesis of the required nitrile can be achieved through various methods, such as the SN2 reaction of a suitable alkyl halide with a cyanide salt or the dehydration of a primary amide. youtube.com

Enantioselective Synthesis Strategies

The synthesis of specific enantiomers of this compound is crucial for applications where chirality is important, such as in the pharmaceutical industry. Enantioselective synthesis aims to produce a single enantiomer in high excess.

Chiral Auxiliaries and Substrate Control

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. sigmaaldrich.com

In the context of synthesizing a chiral version of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, amides derived from pseudoephenamine have shown remarkable stereocontrol in alkylation reactions. nih.gov Although direct application to this specific compound isn't detailed in the provided results, the principle is a cornerstone of asymmetric synthesis. nih.govnih.gov

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis is a more modern and atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. escholarship.org

For the synthesis of chiral this compound, asymmetric reductive amination of 2,2-dimethylcyclopentanone would be a prime strategy. jocpr.com This can be achieved using a chiral catalyst that preferentially forms one enantiomer of the amine. These catalysts can be based on transition metals with chiral ligands or be purely organic molecules (organocatalysts). nih.govmdpi.com For example, chiral phosphoramidite (B1245037) ligands have been used in iridium-catalyzed asymmetric hydrogenation of enamines to produce chiral tertiary amines. mdpi.com Similarly, cooperative catalysis involving a palladium complex and a chiral secondary amine has been used for the enantioselective synthesis of polysubstituted cyclopentanes. researchgate.net

Another approach is the asymmetric Michael addition, which can be used to construct chiral cyclopentane rings. researchgate.netnih.govnih.gov While not a direct synthesis of the target amine, these methods highlight the power of asymmetric catalysis in creating chiral cyclopentane derivatives that could be further elaborated to this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-dimethylcyclopentanone |

| 2,2-dimethylcyclopentanecarbonitrile |

| Ammonia |

| Cyclopentylamine |

| Lithium aluminum hydride |

| Methyl iodide |

| Palladium |

| Platinum |

| Pseudoephenamine |

| Sodium cyanoborohydride |

An in-depth analysis of the synthetic pathways and green chemistry considerations for the chemical compound this compound reveals a landscape rich with potential methodologies. While specific documented research on this exact molecule is limited, a wealth of information on analogous chiral amines and cyclopentylamine structures allows for a comprehensive exploration of applicable synthetic strategies.

2

The synthesis of chiral amines, such as this compound, is a focal point of modern organic chemistry, driven by their importance as building blocks for pharmaceuticals and other high-value chemicals. nih.gov The key challenge lies in controlling the stereochemistry at the carbon atom bearing the amino group. This is typically achieved through enantioselective or diastereoselective methods, starting from a prochiral precursor like 2,2-dimethylcyclopentanone.

1 Transition Metal-Catalyzed Enantioselective Reactions

Transition metal catalysis is a powerful tool for the enantioselective synthesis of chiral amines, primarily through the asymmetric hydrogenation or reductive amination of imines. Although specific examples detailing the synthesis of this compound via this route are not prevalent in the reviewed literature, the principles are well-established for analogous structures.

A general approach involves the reaction of 2,2-dimethylcyclopentanone with an amine source to form an intermediate imine, which is then hydrogenated in the presence of a chiral transition metal complex. Catalysts based on rhodium, iridium, and palladium, combined with chiral phosphine (B1218219) ligands, are commonly employed.

Another sophisticated strategy is the palladium-catalyzed Mizoroki–Heck reaction. This method can be used to create complex spirocyclic structures, demonstrating its utility in forming sterically demanding carbon-carbon bonds on a cyclopentane ring with high diastereoselectivity. nih.govdiva-portal.org For instance, a cyclopentenyl-tethered aniline (B41778) derivative can undergo an intramolecular cyclization to form a spiroindoline, a privileged structure in medicinal chemistry. nih.govdiva-portal.org This highlights the potential of palladium catalysis to construct highly substituted and stereochemically defined cyclopentane systems, a principle applicable to precursors for this compound.

2 Organocatalytic Methodologies

Organocatalysis has emerged as a vital, metal-free alternative for asymmetric synthesis. rsc.org This approach utilizes small, chiral organic molecules to catalyze reactions with high enantioselectivity. For the synthesis of chiral amines, catalysts such as chiral primary amines or their derivatives have proven effective. nih.gov

The mechanism often involves the formation of a chiral enamine or iminium ion intermediate from the prochiral ketone (e.g., 2,2-dimethylcyclopentanone) and the organocatalyst. rsc.org This intermediate then reacts with an aminating agent, with the chiral environment dictated by the catalyst guiding the stereochemical outcome. Organocatalysis has been successfully applied in multicomponent reactions to generate novel α/β-dipeptide derivatives with high diastereoselectivity, showcasing its power in creating complex chiral molecules from simple precursors. nih.gov The development of novel α-functionalized β²,²-amino acid derivatives has also been achieved through organocatalytic methods.

3 Biocatalytic Transformations for Chiral Amines

Biocatalysis offers a highly efficient and environmentally benign route to chiral amines, prized for its exceptional selectivity under mild conditions. diva-portal.org Enzymes like ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs) are at the forefront of this technology. nih.govnih.gov

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like alanine (B10760859) or isopropylamine) to a prochiral ketone acceptor, such as 2,2-dimethylcyclopentanone. nih.govdiva-portal.org The reaction is reversible, so strategies are often needed to shift the equilibrium towards the product amine. nih.gov One common method is the removal of the ketone byproduct; for example, if alanine is the amine donor, the pyruvate (B1213749) co-product can be removed by a coupled enzymatic reaction. nih.gov Directed evolution has produced robust ω-TA variants that can handle high substrate concentrations and are tolerant to organic co-solvents, making the process industrially viable. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs represent a newer class of enzymes that catalyze the reductive amination of ketones and aldehydes using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.govyork.ac.uk This method is highly atom-efficient, especially when coupled with a cofactor recycling system, such as formate (B1220265) dehydrogenase (FDH), which uses ammonium (B1175870) formate as both the nitrogen and hydride source, producing only inorganic carbonate as a byproduct. nih.gov Wild-type AmDHs have demonstrated high efficiency and excellent stereoselectivity in the synthesis of various chiral amines, including short-chain alkyl amines that are challenging to produce via other methods. nih.govyork.ac.ukfrontiersin.org

| Enzyme Class | General Reaction | Typical Amine Donor | Key Advantages | Relevant Findings |

|---|---|---|---|---|

| ω-Transaminase (ω-TA) | Prochiral Ketone → Chiral Amine | L-Alanine, Isopropylamine | High enantioselectivity; well-established for industrial processes. nih.gov | Can perform asymmetric synthesis of amines from ketones with excellent enantioselectivity. diva-portal.org Equilibrium displacement is often required. nih.gov |

| Amine Dehydrogenase (AmDH) | Prochiral Ketone + NH₃ → Chiral Amine | Ammonia/Ammonium Salts | High atom economy; uses inexpensive amine source; can be coupled with efficient cofactor recycling systems. nih.gov | Efficient for synthesis of short-chain chiral amines with high conversion and enantioselectivity. york.ac.ukfrontiersin.org Dual-enzyme systems with FDH are highly atom-efficient. nih.gov |

3 Diastereoselective Synthesis Methods

When a molecule contains more than one stereocenter, diastereoselective synthesis is required to control the relative configuration of these centers. For derivatives of this compound, this would involve introducing a substituent on the cyclopentane ring.

Palladium-catalyzed reactions, such as the Mizoroki-Heck annulation, are powerful for achieving high diastereoselectivity in the synthesis of complex cyclic systems. nih.gov For example, starting from an optically pure precursor like (+)-Vince lactam, it is possible to synthesize cyclopentenyl-tethered anilines that cyclize to form spiroindolines with greater than 98% diastereoselectivity. nih.govdiva-portal.org The stereochemical outcome can be rationalized by density functional theory (DFT) calculations and confirmed by X-ray crystallography. nih.gov This demonstrates a robust method for controlling the stereochemistry of substituted cyclopentane rings, a principle directly applicable to creating diastereomerically pure derivatives of this compound.

Furthermore, methods for the selective ring-opening of cis-2,4,5-triarylimidazolines have been developed to produce erythro-1,2-diamino-1,2-diarylethane derivatives, which can then be isomerized to the threo derivatives, showcasing pathways to control diastereoselectivity in vicinal diamines. researchgate.net

Reactivity and Mechanistic Investigations

Fundamental Reaction Types of the Amine Moiety

The primary amine group is a versatile functional group capable of undergoing oxidation, serving as a nucleophile in substitution and addition reactions, and being transformed to facilitate elimination reactions.

Primary amines can be oxidized to various products depending on the reagents and conditions employed. The oxidation of 2,2-Dimethylcyclopentan-1-amine can yield either the corresponding ketone or, with more vigorous oxidation, a carboxylic acid through carbon-nitrogen bond cleavage.

The conversion to a ketone, 2,2-dimethylcyclopentan-1-one, typically proceeds under mild conditions. This transformation often involves the formation of an intermediate Schiff base (imine), which is subsequently hydrolyzed. researchgate.net Reagents such as iodosobenzene (B1197198) or a combination of benzoyl peroxide and a base have been shown to be effective for oxidizing primary amines to ketones. researchgate.netstrath.ac.uk

For the formation of a carboxylic acid, specifically 2,2-dimethylcyclopentane-1-carboxylic acid nih.gov, the reaction requires more forceful oxidizing agents. This process involves the cleavage of the C-N bond. A tandem approach, mimicking biological oxidation, can utilize molecular oxygen and an oxidizing agent like tert-butyl hydroperoxide (TBHP) to first form an imine intermediate which is then further oxidized to the carboxylic acid. nih.gov

Table 1: Oxidation Reactions of this compound

| Product | General Reagent Class | Example Reagents | Mechanism Notes |

|---|---|---|---|

| 2,2-Dimethylcyclopentan-1-one | Mild Oxidants | Iodosobenzene, Benzoyl Peroxide/Base | Proceeds via an imine intermediate followed by hydrolysis. researchgate.net |

| 2,2-Dimethylcyclopentane-1-carboxylic acid | Strong Oxidants/Tandem Systems | o-Naphthoquinone/TBHP/O₂ | Involves C-N bond cleavage, often through an imine/aldehyde intermediate. nih.gov |

While primary amines are themselves reduced forms, they serve as crucial starting materials for the synthesis of secondary and tertiary amines. This is typically achieved through alkylation pathways.

Reductive Amination is a highly effective one-pot method. In this process, this compound would first react with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to yield a secondary or tertiary amine. This method offers high yields and avoids the common issue of over-alkylation. organic-chemistry.org

Direct Alkylation involves the reaction of the primary amine with alkyl halides. However, since the resulting secondary amine is also nucleophilic, the reaction often continues, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org

Table 2: Synthesis of Higher-Order Amines

| Method | Description | Reactants | Typical Product |

|---|---|---|---|

| Reductive Amination | Reaction with a carbonyl compound followed by in situ reduction of the imine intermediate. organic-chemistry.org | Aldehyde/Ketone, NaBH₄ | N-Alkyl-2,2-dimethylcyclopentan-1-amine |

| Direct Alkylation | Nucleophilic substitution reaction with an alkyl halide. Prone to over-alkylation. libretexts.orgrsc.org | Alkyl Halide (e.g., CH₃I) | Mixture of secondary and tertiary amines |

The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile, capable of participating in nucleophilic substitution reactions, particularly with alkyl halides (SN2 mechanism). masterorganicchemistry.comyoutube.com The reaction is initiated by the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com This forms a secondary ammonium salt, which is subsequently deprotonated by a base (often another molecule of the starting amine) to yield the neutral secondary amine. libretexts.org A significant challenge in this reaction is the potential for polyalkylation, as the secondary amine product can react further. libretexts.org

Primary amines react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org Following a proton transfer, the hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen results in the formation of the carbon-nitrogen double bond of the imine. libretexts.orgyoutube.com

It is critical to distinguish this from enamine formation. Enamines are produced from the reaction of a ketone or aldehyde with a secondary amine. wikipedia.orgmasterorganicchemistry.com Since this compound is a primary amine, it will exclusively follow the pathway to form an imine. masterorganicchemistry.com

Amines can be converted into alkenes via the Hofmann elimination reaction. libretexts.org This multi-step process begins with the exhaustive methylation of the primary amine using an excess of methyl iodide to form a quaternary ammonium iodide salt. This salt is then treated with silver oxide and water to replace the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. Upon heating, this species undergoes an E2 elimination reaction. The hydroxide ion acts as a base, abstracting a β-hydrogen, while the bulky trialkylamine group serves as the leaving group. libretexts.org

A key feature of this reaction is the Hofmann Rule , which predicts that the major product will be the least substituted (most sterically accessible) alkene. libretexts.org For this compound, the β-hydrogens are located on the C5 position of the cyclopentane (B165970) ring. Elimination would therefore lead to the formation of 3,3-dimethylcyclopent-1-ene .

Steric and Electronic Influences on Reactivity and Selectivity

The reactivity of this compound is a direct consequence of its molecular architecture.

Electronic Effects : The defining electronic feature is the lone pair on the nitrogen atom. This makes the amine both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron pair donor). This electronic character is the fundamental driver for its participation in acid-base reactions, alkylations, and additions to carbonyl groups. masterorganicchemistry.com

Steric Influences : The most significant structural feature is the gem-dimethyl group at the C2 position, immediately adjacent to the amine-bearing carbon. This arrangement creates substantial steric hindrance around the reactive amine center, a configuration analogous to a neopentyl group. This steric bulk acts as a shield, impeding the approach of electrophiles to the nitrogen's lone pair. Consequently, the rates of reactions where the amine acts as a nucleophile, such as SN2 substitutions and imine formation, are expected to be significantly slower compared to less hindered primary amines. masterorganicchemistry.com This steric crowding also dictates the regioselectivity in elimination reactions, reinforcing the formation of the Hofmann product by making the β-protons on the less-substituted C5 carbon more accessible to the base than any hypothetical protons on the fully substituted C2 carbon. libretexts.org

Table 3: Summary of Steric and Electronic Effects

| Reaction Type | Electronic Influence (Amine Lone Pair) | Steric Influence (gem-Dimethyl Group) |

|---|---|---|

| Oxidation | Enables initial attack by oxidizing species. | May slow the reaction rate compared to unhindered amines. |

| Nucleophilic Substitution (Alkylation) | Provides the nucleophilicity to attack alkyl halides. masterorganicchemistry.com | Significantly reduces the rate of SN2 attack due to steric shielding. masterorganicchemistry.com |

| Imine Formation | Drives the initial nucleophilic attack on the carbonyl carbon. libretexts.org | Hinders the approach to the carbonyl, slowing the reaction rate. |

| Hofmann Elimination | Allows for exhaustive methylation to form the quaternary ammonium salt. libretexts.org | The bulky leaving group directs elimination to the least substituted β-carbon (Hofmann's Rule). libretexts.org |

Mechanistic Insights into this compound Remain Largely Undocumented in Publicly Available Research

The reactivity of analogous, less substituted cyclopentylamine (B150401) derivatives has been a subject of some investigation, particularly in the context of their synthesis and their role as building blocks in the creation of more complex molecules. nih.gov For instance, studies on the formation of 2-amino-1-cyclopentenylphosphonates from the reaction of diethyl 5-chloro-1-pentynylphosphonate with amines point to a two-step mechanism involving an initial amine addition followed by cyclization and proton transfer, with computational calculations supporting these findings. nih.gov

Furthermore, the synthesis of various dimethyl cyclopentane structures has been explored, often involving multi-step reaction sequences that include radical halogenation, Grignard reactions, eliminations, and hydroboration-oxidation, among others. youtube.comorganicchemistrytutor.com These synthetic routes inherently involve a series of reaction mechanisms that could, in principle, be studied in detail. However, specific mechanistic investigations for the this compound isomer are not explicitly detailed.

Computational chemistry has been employed to study the conformational preferences and interaction energies of various substituted cyclic compounds, including those with amine functionalities. mdpi.com Such theoretical studies are crucial for understanding the steric and electronic effects that govern reaction pathways. For example, density functional theory (DFT) calculations have been used to determine the relative stabilities of different conformations in substituted cyclic systems. mdpi.com However, the application of these methods to elucidate the reaction mechanisms of this compound specifically is not found in the surveyed literature.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations offer a foundational understanding of the intrinsic properties of 2,2-Dimethylcyclopentan-1-amine, governed by the arrangement of its electrons and atomic nuclei.

The electronic structure of this compound is characterized by the interplay between the electron-donating alkyl groups and the electron-withdrawing, yet basic, amino group. Theoretical methods like Density Functional Theory (DFT) are employed to map the electron density distribution across the molecule. This analysis helps in identifying regions of high and low electron density, which are crucial for predicting reactivity.

Table 1: Hypothetical QTAIM Data for Intramolecular Interactions in this compound

This table illustrates the type of data generated from a QTAIM analysis to assess the nature and strength of non-covalent interactions that contribute to the molecule's stability.

| Interaction Pair (Atom 1...Atom 2) | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interaction Type |

| H(Methyl)...H(Amine) | 0.009 | +0.025 | Van der Waals |

| H(Ring)...H(Methyl) | 0.011 | +0.030 | Van der Waals |

| N...H(Ring) | 0.015 | +0.041 | Weak H-bond / Steric |

Theoretical calculations are instrumental in predicting the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, which proceeds via a high-energy transition state. For this amine, common reactions for theoretical study would include protonation at the nitrogen atom, nucleophilic substitution, or acylation.

Computational models can predict the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction. For example, in a hypothetical SN2 reaction where the amine acts as a nucleophile, calculations would model the approach of the amine to an electrophilic carbon, the formation of the N-C bond, and the breaking of the leaving group bond simultaneously. The calculated energy barrier for this process would determine the reaction's feasibility and rate. nih.gov

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to alleviate the torsional strain that would result from an eclipsed arrangement of all C-H bonds in a flat structure. masterorganicchemistry.com The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "twist" (or "half-chair"), where two adjacent carbons are displaced in opposite directions from the plane of the remaining three. masterorganicchemistry.com

In this compound, the presence of the bulky gem-dimethyl group at the C2 position significantly influences the ring's puckering. The conformation will preferentially adopt a shape that minimizes steric interactions between these methyl groups and the substituents on adjacent atoms. The lowest energy conformation is likely an envelope or twist form where the C2 carbon is part of the flap or is twisted to move the methyl groups away from neighboring hydrogens. libretexts.org Furthermore, the amine group at C1 can exist in either a pseudo-axial or pseudo-equatorial position, with the equatorial-like orientation generally being more stable to reduce steric clash with the rest of the ring. The energy difference between these conformers, though small, dictates the molecule's average shape and reactivity. masterorganicchemistry.com

Molecular Docking and Dynamics Simulations

These computational techniques are used to predict how this compound might interact with biological macromolecules, such as enzymes or receptors.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target receptor. nih.gov In these studies, this compound would be treated as a ligand. A key aspect of its interaction potential is the primary amine group, which can act as a hydrogen bond donor. nih.gov Additionally, the dimethyl groups and the cyclopentane ring provide a nonpolar, hydrophobic character that can engage in van der Waals interactions with nonpolar pockets in a receptor binding site. nih.gov

A typical docking simulation would place the molecule into the active site of a target protein and sample numerous positions and orientations. The results would highlight key interactions, such as an electrostatic interaction between the protonated amine and an acidic residue like aspartate or glutamate (B1630785) in the receptor. nih.gov The hydrophobic cyclopentyl moiety would likely fit into a corresponding hydrophobic cavity of the receptor.

Following docking, scoring functions are used to estimate the binding affinity, which is a measure of the strength of the ligand-receptor interaction. nih.govnih.gov These scores are calculated based on the types and number of favorable interactions (like hydrogen bonds and hydrophobic contacts) versus any unfavorable interactions (like steric clashes).

Table 2: Potential Interaction Profile of this compound in a Hypothetical Receptor Site

This table outlines the types of interactions that would be assessed in a molecular docking and dynamics study to predict binding affinity.

| Molecular Fragment | Potential Interaction Type | Likely Receptor Residue Partner | Contribution to Binding |

| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine | High |

| Amino Group (-NH3+) | Ionic / Salt Bridge | Aspartate, Glutamate | High |

| Cyclopentyl Ring | Hydrophobic Interaction | Leucine, Isoleucine, Valine | Moderate |

| Gem-Dimethyl Group | Hydrophobic Interaction | Alanine (B10760859), Phenylalanine | Moderate |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational approach used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govresearchgate.net A pharmacophore model represents the 3D arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers that are critical for biological activity. dovepress.comnih.gov Once a pharmacophore model is established, it can be used as a query in virtual screening to rapidly search large databases of chemical compounds for molecules that match the pharmacophoric pattern, thereby identifying potential new "hits" or lead compounds. nih.govresearchgate.net

For a molecule like this compound, its primary amine group can act as a hydrogen bond donor, while the dimethyl-substituted cyclopentane ring provides a distinct hydrophobic and steric profile. These features can be incorporated into a pharmacophore model. For instance, in the context of designing enzyme inhibitors or receptor ligands, the spatial relationship between the amine and the bulky alkyl frame would be a key component of the pharmacophore. nih.gov

Virtual screening applications utilizing such a pharmacophore could be employed to discover new molecules with similar biological activities. The process typically involves several steps:

Model Generation: A pharmacophore model is created based on a known active ligand or the active site of a target protein. dovepress.com

Database Screening: Large chemical libraries, such as the ZINC database, are computationally screened to find molecules that fit the pharmacophore query. nih.gov

Hit Filtering and Docking: The initial hits are often filtered based on physicochemical properties (like Lipinski's rule of five) and then subjected to molecular docking studies to predict their binding affinity and orientation within the target's active site. nih.govmdpi.com

While specific pharmacophore models developed for this compound are not extensively reported in public literature, the principles of the method are broadly applicable. For example, a hypothetical pharmacophore for a target that binds chiral primary amines might include the features outlined in the table below.

| Pharmacophore Feature | Corresponding Moiety on this compound | Potential Interaction |

| Hydrogen Bond Donor (HBD) | Primary Amine (-NH2) | Interaction with an acceptor group (e.g., carboxylate, carbonyl) on the target protein. |

| Hydrophobic (H) | Cyclopentane Ring | Van der Waals interactions within a hydrophobic pocket of the target. |

| Steric Bulk/Exclusion Volume | Gem-dimethyl Group | Defines the required shape of the binding pocket. |

This table illustrates the potential pharmacophoric features of this compound and their likely interactions within a hypothetical biological target.

The success of virtual screening often relies on the quality of the pharmacophore model and the diversity of the screened library. mdpi.com For chiral amines, this approach can help identify novel scaffolds that maintain the key interactions for activity while offering different physicochemical properties. acs.org

Predictive Modeling for Enantioselectivity and Stereocontrol

The synthesis of single enantiomers of chiral molecules is a significant challenge in organic chemistry. Predictive modeling offers a powerful tool to understand and forecast the stereochemical outcome of asymmetric reactions, thereby guiding the selection of catalysts and reaction conditions to achieve high enantioselectivity.

For the synthesis of this compound, achieving stereocontrol at the C1 position is crucial. This is often accomplished through methods like the asymmetric reduction of a corresponding imine or the reductive amination of a ketone. researchgate.netrsc.orgresearchgate.net Computational models can be developed to predict the enantiomeric excess (ee) of such transformations.

These predictive models are often built using data from a series of reactions with varying substrates, catalysts, and conditions. nih.gov By correlating the structural and electronic properties (descriptors) of the reactants and catalyst with the observed enantioselectivity, a quantitative structure-enantioselectivity relationship (QSER) can be established. These models can help in:

Understanding Reaction Mechanisms: By identifying the key interactions that govern the stereochemical outcome in the transition state.

Catalyst Optimization: Guiding the design of new catalysts with improved selectivity.

Substrate Scope Prediction: Estimating the potential success of a reaction with a new substrate.

The development of such a model for a reaction producing this compound would involve calculating descriptors for the prochiral precursor and the chiral catalyst. These descriptors could include steric parameters (e.g., cone angles), electronic parameters (e.g., partial charges), and energetic parameters from quantum mechanical calculations.

A hypothetical data set for building a predictive model for the asymmetric synthesis of a chiral amine is shown below.

| Catalyst Variant | Substrate | Calculated Transition State Energy Difference (kcal/mol) | Predicted ee (%) | Experimental ee (%) |

| Catalyst A | Prochiral Imine 1 | 1.5 | 90 (R) | 88 (R) |

| Catalyst B | Prochiral Imine 1 | 0.8 | 60 (R) | 55 (R) |

| Catalyst A | Prochiral Imine 2 | 1.2 | 80 (S) | 75 (S) |

| Catalyst C | Prochiral Imine 1 | -0.5 | 35 (S) | 30 (S) |

This table represents typical data used to develop and validate a predictive model for enantioselectivity. The model correlates a calculated property (transition state energy difference) with the predicted and experimentally observed enantiomeric excess (ee).

Recent advances have focused on creating more general and transferable models that can predict enantioselectivity across different reaction types. nih.gov In the context of cyclic amines, imine reductases (IREDs) have emerged as powerful biocatalysts for their stereoselective synthesis. researchgate.netnih.gov Computational modeling plays a role in understanding the substrate specificity and enantioselectivity of these enzymes, aiding in protein engineering efforts to create tailored biocatalysts. acs.orgresearchgate.net The stereocontrolled synthesis of substituted cyclopentanes and other cyclic systems also benefits from computational insights into the transition states of key bond-forming reactions. acs.orgnih.govacs.org

Applications in Synthetic Organic Chemistry

Role as a Versatile Building Block

The cyclopentane (B165970) ring system is a common motif in a multitude of natural products and complex organic molecules. The amine functionality provides a reactive handle for a wide array of chemical transformations, making it a potentially versatile starting material.

Construction of Complex Organic Molecules

In principle, 2,2-dimethylcyclopentan-1-amine can serve as a foundational element in the synthesis of more elaborate molecular structures. The primary amine can be readily converted into other functional groups such as amides, sulfonamides, or imines, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The gem-dimethyl group can impart specific conformational constraints on the cyclopentane ring, which could be exploited to control the stereochemical outcome of subsequent reactions. However, specific examples of its use in the total synthesis of complex natural products or other intricate organic molecules are not prominent in the literature.

Synthesis of Novel Cyclic and Polycyclic Architectures

The combination of a cyclic core and a reactive amino group makes this compound a candidate for the synthesis of novel fused and bridged ring systems. Intramolecular reactions, such as cyclizations, could be envisioned where the amine or a derivative thereof acts as a nucleophile to form new rings. For instance, derivatization of the amine followed by a subsequent intramolecular cyclization could lead to the formation of bicyclic or polycyclic frameworks. Despite this potential, published reports detailing such applications for this specific compound are scarce.

Ligand Design and Catalysis

Chiral amines are fundamental components in the design of ligands for asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral molecules.

Development of Chiral Ligands for Asymmetric Catalysis

The chiral nature of this compound makes it a potential candidate for the synthesis of chiral ligands. By reacting the amine with various phosphorus, nitrogen, or oxygen-containing electrophiles, a diverse array of bidentate or polydentate ligands could, in theory, be prepared. The steric bulk of the gem-dimethyl group adjacent to the chiral center could create a well-defined chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions. While the synthesis of chiral ligands from various cyclic amines is a well-established field, specific examples of ligands derived from this compound and their successful application in asymmetric catalysis are not widely reported.

Applications in Transition Metal-Catalyzed Transformations

Ligands derived from chiral amines are crucial in a vast number of transition metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and hydroformylations. The electronic and steric properties of the ligand play a critical role in determining the efficiency and selectivity of the catalyst. Although it is conceivable that ligands derived from this compound could be employed in such transformations, there is a lack of specific research data demonstrating their use with particular transition metals and reaction types.

Precursor in the Synthesis of Bioactive Derivatives and Analogs

The cyclopentane scaffold is present in numerous biologically active compounds. The introduction of an amino group provides a key pharmacophore that can interact with biological targets.

The modification of this compound could theoretically lead to the generation of novel bioactive molecules. The amine functionality can be readily functionalized to produce a library of derivatives for biological screening. The lipophilic nature of the dimethylcyclopentyl group could influence the pharmacokinetic properties of potential drug candidates. However, there is no significant body of literature that identifies specific bioactive derivatives or analogs synthesized directly from this compound.

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Techniques for Comprehensive Structure Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

A combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provides a powerful approach for the unambiguous structural determination of 2,2-dimethylcyclopentan-1-amine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of molecular structure elucidation, offering detailed information about the chemical environment of individual atoms.

¹H NMR: In a proton (¹H) NMR spectrum of this compound, the two methyl groups attached to the C2 position are chemically equivalent and would present as a single, sharp signal (a singlet), corresponding to six protons. docbrown.info The protons on the cyclopentane (B165970) ring would produce more intricate signals (multiplets) due to spin-spin coupling with adjacent protons. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The proton on the carbon atom bonded to the amine group (C1) would also be identifiable as a distinct multiplet.

¹³C NMR: The carbon-13 (¹³C) NMR spectrum reveals the carbon framework of the molecule. For this compound, seven distinct signals would be expected, one for each carbon atom. The quaternary carbon at the C2 position, bonded to the two methyl groups, would have a characteristic chemical shift. The two methyl carbons, being equivalent, would appear as a single peak. The remaining four carbons of the cyclopentane ring would each generate a unique signal, with their positions in the spectrum influenced by their proximity to the electron-withdrawing amine group. docbrown.info

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight and valuable structural information through fragmentation patterns. youtube.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight of 113.20 g/mol . nih.gov The fragmentation of this molecular ion provides clues to the molecule's structure. A characteristic fragmentation pathway for amines is alpha-cleavage, involving the breaking of a bond adjacent to the nitrogen atom. libretexts.org For this compound, this could involve the loss of a methyl group, resulting in a prominent fragment ion peak that helps to confirm the arrangement of the atoms. docbrown.infopressbooks.pub

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Singlet for the two equivalent methyl (CH₃) groups; a series of multiplets for the cyclopentane ring protons; a broad singlet for the amine (NH₂) protons. |

| ¹³C NMR | Seven distinct carbon signals, including one for the quaternary carbon, one for the two equivalent methyl carbons, and four for the remaining cyclopentane ring carbons. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 113, with a fragmentation pattern characteristic of alpha-cleavage in cyclic amines. |

Chromatographic and Hyphenated Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from any impurities and for its accurate quantification.

Gas Chromatography (GC)

Due to its likely volatility, gas chromatography is a well-suited technique for the analysis of this compound. ccsknowledge.combre.com In GC, the compound is vaporized and passed through a column, and its retention time—the time it takes to travel through the column—is a characteristic identifier. The peak area in the resulting chromatogram is proportional to the amount of the compound, enabling quantification.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another powerful tool for the analysis of amines. chromatographyonline.commdpi.com Since simple aliphatic amines lack a strong UV chromophore, derivatization is often necessary to enhance their detection. thermofisher.comsigmaaldrich.comnih.gov Reagents such as 9-fluorenylmethyl chloroformate (FMOC) can be reacted with the primary amine group to form a derivative with strong UV absorbance, allowing for sensitive detection. chromforum.org

Hyphenated Techniques

The coupling of chromatographic separation with mass spectrometric detection, known as a hyphenated technique, provides a higher level of analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation capabilities of GC with the identification power of MS. As components elute from the GC column, they are directly analyzed by the mass spectrometer, allowing for the definitive identification of this compound and any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful when dealing with derivatized compounds or when HPLC is the preferred separation method. mdpi.com This technique provides both separation and mass-based identification, offering high sensitivity and selectivity. sciex.com

Table 2: Chromatographic Methods for the Analysis of this compound

| Technique | Principle | Application |

| GC | Separation based on the compound's volatility and interaction with the column's stationary phase. | Purity assessment and quantification. |

| HPLC | Separation based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Often requires derivatization for sensitive detection of amines. nih.gov | Purity assessment and quantification. |

| GC-MS | Combines GC separation with mass spectrometric detection for enhanced identification. | Definitive identification of the compound and any present impurities. |

| LC-MS/MS | Couples HPLC or UHPLC with tandem mass spectrometry for highly selective and sensitive analysis. nih.gov | Quantification in complex mixtures and bioanalysis. |

Development of Analytical Methods for Detection in Complex Biological Matrices

The detection of this compound in complex biological samples like plasma or urine requires highly sensitive and selective analytical methods to overcome the challenges posed by low concentrations and interfering substances. nih.govhelsinki.fi

The development of such methods typically involves a multi-step process:

Sample Preparation: This crucial first step aims to isolate the analyte from the biological matrix. helsinki.fi Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed to remove proteins and other interfering components, thereby cleaning up the sample and concentrating the analyte. mdpi.com

Chromatographic Separation: To achieve the necessary resolution from endogenous compounds, advanced chromatographic techniques are used. Ultra-high-performance liquid chromatography (UHPLC) is often favored for its speed and high separation efficiency. acs.org

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method for its exceptional sensitivity and selectivity. mdpi.com Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantitative bioanalysis. nih.govacs.org In this technique, a specific precursor ion of the analyte is selected, fragmented, and then a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for the accurate quantification of the analyte even at very low levels. mdpi.com

The development of a robust bioanalytical method also necessitates the use of an appropriate internal standard, ideally a stable isotope-labeled version of this compound, to ensure accuracy and precision.

Table 3: Bioanalytical Method Development for this compound

| Step | Techniques | Purpose |

| Sample Preparation | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | To isolate the analyte from the biological matrix and remove interfering substances. |

| Separation | Ultra-High-Performance Liquid Chromatography (UHPLC) | To achieve high-resolution separation of the analyte from other components in the sample extract. |

| Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) | To provide highly selective and sensitive quantification of the analyte. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.